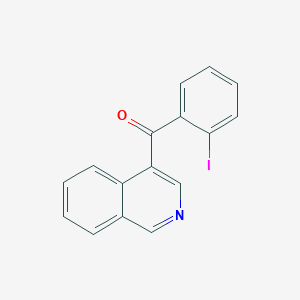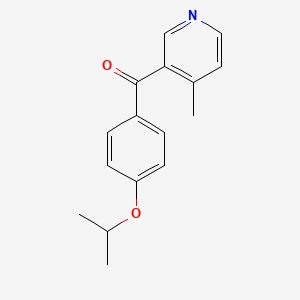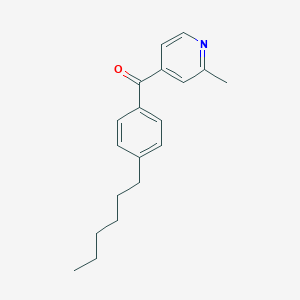
4-(4-Hexylbenzoyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Hexylbenzoyl chloride” is an organic compound used as a building block in organic synthesis . It has a linear formula of CH3(CH2)5C6H4COCl .
Synthesis Analysis
“4-Hexylbenzoyl chloride” has been used in the synthesis of 6,6′ -bis (hexylbenzoylamino)-2,2′-bipyridine (LH 2) . It has also been used in the synthesis of 3- O- acyl derivative by reacting with betulinic acid .
Molecular Structure Analysis
The molecular formula of “4-Hexylbenzoyl chloride” is C13H17ClO . The average mass is 224.727 Da and the monoisotopic mass is 224.096786 Da .
Physical And Chemical Properties Analysis
“4-Hexylbenzoyl chloride” is a liquid at room temperature with a density of 1.029 g/mL at 25 °C . It has a refractive index of 1.5256 .
Aplicaciones Científicas De Investigación
Fluorescence Labeling in Quantitative Analysis
4-(4-Hexylbenzoyl)-2-methylpyridine and similar compounds have been explored for their potential in fluorescence labeling. Specifically, certain derivatives have been used as fluorescent labeling reagents for the quantitative analysis of biomolecules such as carnitine. This application leverages the fluorescent properties of these compounds to facilitate the detection and quantification of specific analytes in a sample (Nakaya et al., 1996).
Crystallography and Synthon Polymorphism
In crystallography, synthon polymorphism and pseudopolymorphism within co-crystals have been studied using derivatives of this compound. These studies involve exploring different crystal forms and structures, particularly in the context of organic co-crystals. This type of research is crucial for understanding the physical and chemical properties of crystalline materials (Mukherjee & Desiraju, 2011).
Complex Formation and Structural Study
Research has also focused on the formation of complexes using derivatives of this compound. These studies include synthesizing new compounds, analyzing their structures, and understanding their interactions with other molecules, such as metals or ions. This type of research has implications in areas like materials science and coordination chemistry (Hayvalı et al., 2003).
Electroluminescent Properties in Platinum(II) Complexes
Another area of application is in the synthesis and characterization of electroluminescent materials. Studies have been conducted on platinum(II) complexes incorporating derivatives of this compound to explore their electroluminescent properties. This research is significant for the development of new materials for optoelectronic devices (Ionkin et al., 2005).
Interaction with Biomolecules
Compounds similar to this compound have been studied for their interaction with biomolecules like DNA. Such research includes understanding how these compounds bind to DNA and their potential to induce changes in DNA structure, which is important in fields like biochemistry and pharmacology (Tan & Chao, 2007).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, the synthesis and structural characterization of derivatives of this compound have been a focus, leading to the development of new organic compounds with potential applications in various fields, such as medicinal chemistry and material science (Ruswanto et al., 2018).
Antiviral Activity
Derivatives of this compound have been synthesized and tested for their antiviral activity. This research is critical in the development of new antiviral agents and understanding the molecular mechanisms of virus inhibition (Bernardino et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Hexylbenzoyl)-2-methylpyridine is tyrosinase , an enzyme responsible for two steps in melanin synthesis . Melanin provides protection against ultraviolet rays but is also a black pigment that some individuals may find undesirable in their skin or food .
Mode of Action
This compound, similar to 4-Hexylresorcinol (4HR), acts as a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity . While some enzymes experience an increase in activity with the application of 4HR, most exhibit a decrease . Notably, tyrosinase is one such enzyme that is strongly inhibited by 4HR .
Biochemical Pathways
The compound affects the melanin synthesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production, which can have effects on skin pigmentation and food preservation .
Pharmacokinetics
Similar compounds like 4hr are used in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief . This suggests that the compound may have good bioavailability when applied topically or orally.
Result of Action
The inhibition of tyrosinase by this compound can lead to a decrease in melanin production . This can result in anti-pigmentation effects, which are desirable in certain cosmetic applications . Additionally, the compound’s ability to inhibit microbial proliferation makes it a commonly used antiseptic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as an antiseptic may be affected by the presence of other microbial species . Additionally, its stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
(4-hexylphenyl)-(2-methylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-12-13-20-15(2)14-18/h8-14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOAEQBMUDEAQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


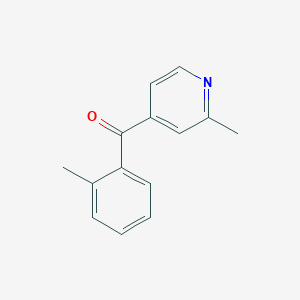

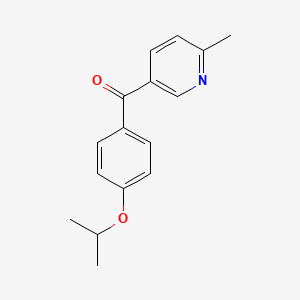

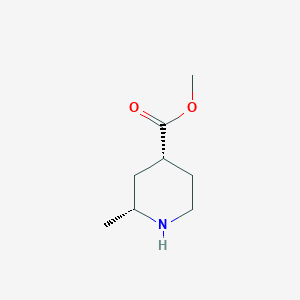
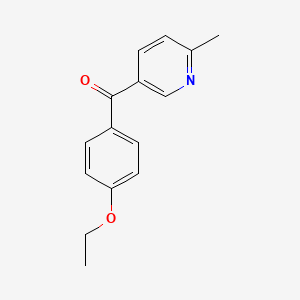
![1-Benzyl-1,2-dimethyl-1H-benzo[e]indole](/img/structure/B1392207.png)
